molecular formula C8H14N2S2 B12107026 Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine

Cat. No.: B12107026
M. Wt: 202.3 g/mol
InChI Key: CZRLOLFTNYHNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound can bind to DNA, interfering with the replication process and exhibiting anticancer properties.

Comparison with Similar Compounds

Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with an ethylamine group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine

InChI

InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3

InChI Key

CZRLOLFTNYHNER-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC1=NC(=CS1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.